An In-depth Technical Guide on the Core Mechanism of Action of 5-Methyl-4-(piperazin-1-yl)pyrimidine
An In-depth Technical Guide on the Core Mechanism of Action of 5-Methyl-4-(piperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases and a plethora of approved therapeutic agents.[1][2][3] Its combination with a piperazine moiety often enhances biological activity, creating a versatile framework for drug design.[4] This guide delves into the potential mechanisms of action of 5-Methyl-4-(piperazin-1-yl)pyrimidine, a molecule representative of this promising class of compounds. While direct, extensive research on this specific molecule is nascent, by examining the activities of structurally similar compounds, we can elucidate its likely biological targets and signaling pathway interactions. This paper will explore its potential as an inhibitor of the Menin-MLL interaction in acute myeloid leukemia (AML) and as a modulator of the Sodium-Hydrogen Exchanger-1 (NHE-1), providing detailed experimental protocols for validation.
Introduction: The Pyrimidine-Piperazine Scaffold - A Privileged Structure in Drug Discovery
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, such as the phenyl group, has led to its widespread incorporation into a diverse range of clinically effective drugs.[2][3] These include anticancer agents, antivirals, and central nervous system modulators.[3][5] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is another key pharmacophore known to improve the pharmacokinetic properties of drug candidates. The hybridization of pyrimidine and piperazine moieties can lead to compounds with enhanced biological activities.[4]
5-Methyl-4-(piperazin-1-yl)pyrimidine represents a fundamental structure within this class. The methyl group at the 5-position and the piperazine at the 4-position of the pyrimidine ring provide key points for molecular interactions and further derivatization to optimize potency and selectivity towards various biological targets.
Physicochemical Properties of 5-Methyl-4-(piperazin-1-yl)pyrimidine
A thorough understanding of the physicochemical properties of a compound is crucial for interpreting its biological activity and for guiding drug development efforts.
| Property | Value |
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 178.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol |
| LogP (predicted) | 0.5 - 1.5 |
| pKa (predicted) | Basic pKa around 8.0 (piperazine moiety) |
Potential Mechanisms of Action
Based on the activities of structurally related pyrimidine-piperazine compounds, two primary mechanisms of action for 5-Methyl-4-(piperazin-1-yl)pyrimidine are proposed: inhibition of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction and inhibition of the Sodium-Hydrogen Exchanger-1 (NHE-1).
Inhibition of the Menin-MLL Interaction
The interaction between the scaffold protein menin and the MLL1 fusion proteins is a critical driver of gene expression in certain subtypes of acute myeloid leukemia (AML).[6] Blocking this interaction has emerged as a promising therapeutic strategy. A recent study has detailed the design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors.[6] These compounds effectively inhibit the proliferation of MLL-rearranged leukemia cells.[6] The proposed mechanism involves the pyrimidine core acting as a scaffold to present the piperazine moiety for interaction within the menin-MLL binding pocket.
Caption: Proposed inhibition of the Menin-MLL signaling pathway by 5-Methyl-4-(piperazin-1-yl)pyrimidine.
This assay quantitatively measures the disruption of the menin-MLL interaction by a test compound.
Materials:
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Recombinant human Menin protein (tagged with GST)
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Biotinylated peptide derived from MLL (e.g., Biotin-MLL(4-19))
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Terbium-labeled anti-GST antibody (donor fluorophore)
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Streptavidin-d2 (acceptor fluorophore)
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Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
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384-well low-volume black plates
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Test compound (5-Methyl-4-(piperazin-1-yl)pyrimidine)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.
-
Add 2 µL of the diluted compound to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Add 4 µL of a solution containing GST-Menin (final concentration 5 nM) and Biotin-MLL peptide (final concentration 10 nM) in assay buffer to each well.
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Incubate for 60 minutes at room temperature.
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Add 4 µL of a solution containing Terbium-labeled anti-GST antibody (final concentration 1 nM) and Streptavidin-d2 (final concentration 20 nM) in assay buffer to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (d2).
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Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the IC₅₀ value for the test compound.
Inhibition of Sodium-Hydrogen Exchanger-1 (NHE-1)
NHE-1 is an integral membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Dysregulation of NHE-1 is implicated in various pathologies, including cardiac ischemia-reperfusion injury and cancer. A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs have been identified as potent and selective NHE-1 inhibitors.[7] The core pyrimidine-piperazine structure is likely crucial for binding to the exchanger.
Caption: Diagram of NHE-1 inhibition by 5-Methyl-4-(piperazin-1-yl)pyrimidine.
This fluorescence-based assay monitors changes in intracellular pH to assess NHE-1 activity.
Materials:
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Cells expressing NHE-1 (e.g., CHO or HEK293 cells)
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BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS), buffered with HEPES
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Ammonium chloride (NH₄Cl)
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Sodium-free buffer (replacing NaCl with N-methyl-D-glucamine chloride)
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Test compound (5-Methyl-4-(piperazin-1-yl)pyrimidine)
-
96-well black, clear-bottom plates
Procedure:
-
Seed cells in 96-well plates and grow to confluence.
-
Wash cells with HBSS and load with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Wash cells twice with sodium-free buffer to remove extracellular dye.
-
Induce intracellular acidification by incubating cells with 20 mM NH₄Cl in sodium-free buffer for 15 minutes, followed by washing with sodium-free buffer.
-
Add sodium-containing HBSS (to activate NHE-1) with or without the test compound to the wells.
-
Immediately begin monitoring the fluorescence intensity on a fluorescence plate reader with dual excitation at ~490 nm and ~440 nm, and emission at ~535 nm.
-
The rate of pHi recovery is calculated from the change in the ratio of fluorescence intensities (490/440).
-
Determine the inhibitory effect of the compound on the rate of pHi recovery.
Synthesis and Characterization
A plausible synthetic route for 5-Methyl-4-(piperazin-1-yl)pyrimidine involves the nucleophilic aromatic substitution of a suitable pyrimidine precursor.
General Synthetic Scheme: A common method for the synthesis of such compounds is the reaction of a chloropyrimidine with piperazine.[2] For 5-Methyl-4-(piperazin-1-yl)pyrimidine, the starting material would be 4-chloro-5-methylpyrimidine.
-
Reaction: 4-chloro-5-methylpyrimidine is reacted with an excess of piperazine in a suitable solvent such as ethanol or isopropanol.
-
Conditions: The reaction is typically carried out at an elevated temperature (e.g., reflux) for several hours. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 5-Methyl-4-(piperazin-1-yl)pyrimidine.
Characterization: The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity.
Future Research Directions
The 5-Methyl-4-(piperazin-1-yl)pyrimidine scaffold presents a promising starting point for the development of novel therapeutics. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with substitutions on the pyrimidine and piperazine rings to improve potency and selectivity for specific targets.
-
Kinase Profiling: Given the prevalence of pyrimidine-based kinase inhibitors, a broad kinase panel screen could reveal additional, unanticipated targets.
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In Vivo Efficacy Studies: Promising compounds should be advanced into animal models of AML or ischemia-reperfusion injury to evaluate their therapeutic potential.
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Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for any compound intended for clinical development.
Conclusion
5-Methyl-4-(piperazin-1-yl)pyrimidine is a versatile chemical scaffold with the potential to modulate key biological targets implicated in cancer and other diseases. By leveraging knowledge from structurally similar compounds, this guide has outlined plausible mechanisms of action, including the inhibition of the Menin-MLL interaction and NHE-1. The detailed experimental protocols provided offer a clear path for researchers to validate these hypotheses and to further explore the therapeutic potential of this promising class of molecules. The continued investigation of pyrimidine-piperazine hybrids is a fertile area for the discovery of next-generation therapeutics.
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Ghafouri-Fard, S., et al. (2021). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. National Institutes of Health. [Link]
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Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. [Link]
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